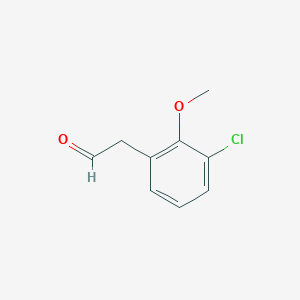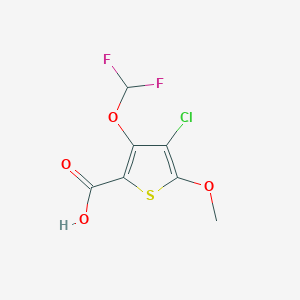
3-Chloro-4-ethanesulfonamidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-ethanesulfonamidobenzoic acid is an organic compound characterized by the presence of a chloro group, an ethanesulfonamide group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethanesulfonamidobenzoic acid typically involves multiple steps:
Sulfonamidation: The ethanesulfonamide group can be introduced by reacting the chlorinated benzoic acid with ethanesulfonamide in the presence of a suitable base such as triethylamine.
Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Chlorination: Using large-scale chlorination reactors to introduce the chloro group efficiently.
Continuous Flow Sulfonamidation: Employing continuous flow reactors to enhance the efficiency and yield of the sulfonamidation step.
Automated Purification Systems: Utilizing automated systems for purification to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-ethanesulfonamidobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-Chloro-4-ethanesulfonamidobenzoic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various modifications, making it valuable in the development of new chemical entities.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used to synthesize analogs for screening against various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory or antimicrobial activity. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the materials science industry, the compound can be used to create polymers or other materials with specific properties. Its functional groups allow for cross-linking and other modifications that enhance material performance.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-ethanesulfonamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro and sulfonamide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethanesulfonamide group.
4-Ethanesulfonamidobenzoic acid: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-4-aminobenzoic acid: Contains an amino group instead of an ethanesulfonamide group, leading to different chemical properties.
Uniqueness
3-Chloro-4-ethanesulfonamidobenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H10ClNO4S |
|---|---|
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
3-chloro-4-(ethylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-2-16(14,15)11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2H2,1H3,(H,12,13) |
Clave InChI |
SANPFWGJGOVUDX-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine](/img/structure/B12071070.png)

![2,4,6-Tris[(pentafluorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B12071083.png)






![4-{13-(3-{[Acetamido(amino)methylidene]amino}propyl)-5-hydroxy-7-[(1H-imidazol-5-yl)methyl]-1,8,11,14,19-pentaoxohexadecahydro-1H-3,6-methanopyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-10-yl}butanoic acid](/img/structure/B12071142.png)
![[(2R,3S,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12071153.png)
